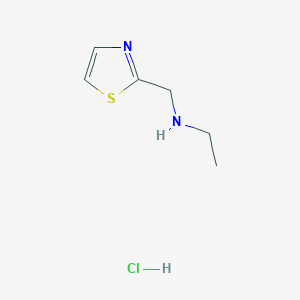

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride

Descripción

Overview of Ethyl(1,3-thiazol-2-ylmethyl)amine Hydrochloride

This compound, identified by Chemical Abstracts Service number 1803602-01-8, represents a distinctive member of the thiazole family characterized by its specific molecular architecture and chemical properties. The compound exhibits a molecular formula of C₆H₁₁ClN₂S with a corresponding molecular weight of 178.68 g/mol, reflecting the integration of an ethyl group, a thiazole ring system, and an amine functionality stabilized as a hydrochloride salt. The chemical structure incorporates a five-membered thiazole ring containing both sulfur and nitrogen atoms, with a methylene bridge connecting to an ethylamine moiety, subsequently converted to its hydrochloride form for enhanced stability and solubility.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as CCNCc1nccs1.Cl, providing a standardized notation for computational and database applications. The compound's designation under the Molecular Design Limited system bears the identifier MFCD28954220, facilitating its recognition within chemical databases and procurement systems. The structural arrangement of this molecule demonstrates the characteristic features of thiazole derivatives, including the aromatic nature of the heterocyclic ring and the presence of reactive functional groups that contribute to its chemical versatility.

The physical and chemical characteristics of this compound reflect the combined properties of its constituent functional groups and the stabilizing influence of the hydrochloride salt formation. The thiazole ring system contributes aromatic stability and electron density distribution patterns that influence the compound's reactivity and interaction potential with biological targets. The ethylamine substituent provides additional sites for chemical modification and interaction, while the hydrochloride salt formation enhances water solubility and crystalline stability for practical handling and storage considerations.

Historical Context and Discovery of Thiazole Derivatives

The historical development of thiazole chemistry traces its origins to the groundbreaking work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally established the existence of thiazole compounds on November 18, 1887. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS arranged in ring-like binding, which relate to pyridine as thiophene relates to benzene. This pioneering work established the structural framework for understanding thiazole chemistry and initiated the systematic investigation of these heterocyclic compounds.

The initial discovery emerged from investigations into α-thiocyanoacetone derivatives, which led Hantzsch and Weber to recognize the cyclic nature of certain reaction products and their derivation from the thiazole nucleus. Their research demonstrated the formation of 4-methylthiazole, which represented the first free thiazole compound ever described, through the reduction of oxymethylthiazole using zinc powder distillation. This achievement marked a significant milestone in heterocyclic chemistry and established the methodological foundation for subsequent thiazole synthesis and characterization.

The controversy surrounding the structural determination of thiazole derivatives illustrates the complexity of early heterocyclic chemistry research. The extended debate between Hantzsch and Tcherniac regarding the true nature of so-called "Rhodanacetone" compounds lasted for 36 years, demonstrating the challenges faced by early researchers in establishing definitive structural assignments for these novel heterocyclic systems. This historical perspective emphasizes the importance of rigorous structural characterization and the iterative nature of scientific discovery in establishing the fundamental principles of thiazole chemistry.

Subsequent developments in thiazole chemistry have been significantly influenced by the Hantzsch thiazole synthesis, which remains one of the most important and widely utilized methods for constructing thiazole rings. The reaction involves the condensation of α-haloketones or α-halogenaldehydes with thioamides, providing a versatile route to diversely substituted thiazole derivatives. This synthetic methodology has been extensively studied and refined, with investigations into reaction conditions, regioselectivity, and mechanistic pathways contributing to the comprehensive understanding of thiazole formation processes.

Significance of Thiazole Compounds in Chemical and Pharmaceutical Research

Thiazole compounds occupy a position of fundamental importance in both chemical research and pharmaceutical development due to their diverse biological activities and structural versatility. The thiazole ring system, characterized as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, exhibits significant π-electron delocalization and aromatic character, which contributes to its stability and reactivity patterns. These structural features make thiazole derivatives valuable scaffolds for drug design and development, with numerous thiazole-containing compounds currently in clinical use as therapeutic agents.

The biological significance of thiazole compounds is exemplified by their presence in essential biomolecules such as thiamine (vitamin B₁), which contains a thiazole ring linked to a pyrimidine moiety. This natural occurrence demonstrates the fundamental role of thiazole structures in biological systems and provides insight into their potential for therapeutic applications. Beyond thiamine, thiazole derivatives are found in various natural products, including epothilone and luciferin, illustrating the widespread distribution and functional importance of this heterocyclic system in nature.

Contemporary pharmaceutical research has identified thiazole derivatives as exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antiparasitic properties. The mechanism of action for many thiazole compounds involves interaction with specific biological targets such as enzymes or receptors, with some derivatives demonstrating acetylcholinesterase inhibition activity. This enzyme inhibition property is particularly significant for neurotransmission research and potential therapeutic applications in neurological disorders.

| Biological Activity | Examples | Mechanism |

|---|---|---|

| Antimicrobial | Various thiazole derivatives | Cell wall disruption, enzyme inhibition |

| Anticancer | Thiazole-containing compounds | DNA interaction, cell cycle disruption |

| Anti-inflammatory | Meloxicam | Cyclooxygenase inhibition |

| Antifungal | Thifluzamide, Tricyclazole | Fungal enzyme disruption |

| Enzyme Inhibition | Acetylcholinesterase inhibitors | Neurotransmitter regulation |

The synthetic accessibility and chemical versatility of thiazole compounds have made them attractive targets for medicinal chemists seeking to develop new therapeutic agents. The ability to introduce various substituents at different positions of the thiazole ring allows for systematic structure-activity relationship studies and optimization of biological properties. Furthermore, the thiazole ring can serve as a core scaffold for the development of prodrugs and drug delivery systems, expanding its utility in pharmaceutical applications.

Commercial applications of thiazole derivatives extend beyond pharmaceuticals to include dyes, fungicides, and other specialized chemical products. Thiazole-based fungicides such as thifluzamide, tricyclazole, and thiabendazole are widely used for agricultural pest control, demonstrating the practical importance of these compounds in various industrial sectors. The development of thiazole-containing dyes, including benzothiazole-based anthraquinone derivatives, illustrates the versatility of these compounds in materials science applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of thiazole chemistry and pharmaceutical research. The primary objective involves establishing a thorough understanding of this specific compound's chemical properties, structural characteristics, and potential applications based on current scientific literature and research findings. The scope encompasses the systematic analysis of available chemical data, synthetic methodologies, and structural relationships that define this compound's position within the thiazole family.

The investigation focuses on integrating chemical and pharmaceutical perspectives to present a comprehensive picture of this compound's significance in contemporary research. This approach involves examining the compound's molecular structure, physical properties, and chemical behavior while considering its potential contributions to ongoing pharmaceutical development efforts. The review emphasizes the importance of understanding fundamental chemical principles as they relate to practical applications in drug discovery and development.

A secondary objective involves contextualizing this specific thiazole derivative within the historical framework of thiazole chemistry development, from the pioneering work of Hantzsch and Weber to contemporary synthetic methodologies. This historical perspective provides essential background for understanding the evolution of thiazole research and the cumulative knowledge that informs current investigations. The review seeks to bridge historical discoveries with modern applications, demonstrating the continuity of scientific progress in heterocyclic chemistry.

The methodological approach employed in this review prioritizes the systematic evaluation of peer-reviewed scientific literature, chemical databases, and authoritative sources to ensure accuracy and comprehensiveness. The analysis incorporates data from multiple research perspectives, including synthetic chemistry, pharmaceutical science, and structural characterization, to provide a multifaceted understanding of the compound under investigation. This interdisciplinary approach reflects the complex nature of modern chemical research and the importance of integrating diverse scientific viewpoints to achieve comprehensive understanding.

Propiedades

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-2-7-5-6-8-3-4-9-6;/h3-4,7H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXINHNZDANLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803602-01-8 | |

| Record name | ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride serves as a promising lead compound in the development of new antimicrobial and anticancer agents. Its biological activity has been explored in various studies, demonstrating effectiveness against a range of pathogens and cancer cell lines. The compound's mechanism of action often involves interaction with specific biological targets, which has been the focus of numerous pharmacological investigations .

Case Studies in Antimicrobial Activity

- Study 1 : A research article highlighted the antimicrobial properties of thiazole derivatives, including this compound, showing higher efficacy compared to standard antibiotics against Gram-positive and Gram-negative bacteria .

- Study 2 : In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Biochemical Research

In biochemical research, this compound is utilized for its ability to act as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within a suitable range (6-8.5), which is crucial for the stability and activity of biological molecules during experiments .

Applications in Cell Culture

- Buffering Agent : Used in various cell culture applications to stabilize pH during cellular processes.

- Enhancement of Solubility : The hydrochloride form increases solubility in aqueous solutions, facilitating its use in biological assays.

Structure-Activity Relationship (SAR) Studies

The compound has been subjected to structure-activity relationship studies to identify how modifications to its structure can enhance biological activity. Research indicates that variations in the thiazole ring or the amine group can significantly influence antimicrobial potency and cytotoxicity .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethyl-1,3-thiazol-2-amine hydrochloride | Similar thiazole ring | Different substitution pattern affecting activity |

| Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate | Contains an acetate group | Potentially different pharmacokinetics |

| 4-Methylthiazole | Methyl substitution on thiazole | Known for distinct flavor profiles in food industry |

This compound stands out due to its specific ethyl substitution on the thiazole ring, which may enhance both solubility and biological activity compared to other derivatives .

Mecanismo De Acción

The mechanism by which Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride and related compounds:

Key Observations:

Thiazole vs. Oxadiazole Rings : Replacement of the thiazole ring with oxadiazole (e.g., [2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride) alters electronic properties and bioactivity. Thiazoles exhibit higher π-electron density, enhancing interactions with biological targets, whereas oxadiazoles are more electron-deficient, favoring roles in coordination chemistry .

Substituent Position : Substitution at the thiazole-5-position (e.g., (2-methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride) vs. the 2-position affects steric and electronic interactions. The 2-position is more reactive in nucleophilic substitution reactions due to proximity to the sulfur atom .

Salt Forms: Dihydrochloride salts (e.g., [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride) improve aqueous solubility compared to monohydrochlorides, critical for in vitro assays .

Actividad Biológica

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride is a thiazole derivative with a molecular formula of C6H10N2S·HCl. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Thiazole derivatives, including this compound, are known for their significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various pathogens, including bacteria and fungi. For instance, thiazole derivatives have been reported to show efficacy against Staphylococcus aureus and Escherichia coli at concentrations that are competitive with standard antibiotics .

Anticancer Potential

Recent studies have explored the anticancer potential of thiazole derivatives. The structure-activity relationship (SAR) analysis has shown that modifications on the thiazole ring can enhance cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values indicating potent antiproliferative activity against various cancer cell lines .

Anti-inflammatory Effects

Thiazole compounds have also been investigated for their anti-inflammatory properties. The mechanism typically involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic avenue for conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate enzyme activity and receptor binding, leading to various downstream effects:

- Enzyme Inhibition : By binding to active sites on enzymes, thiazole derivatives can inhibit their activity, which is crucial in pathways related to infection and cancer proliferation.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways involved in inflammation and immune responses.

- Bioavailability : The structural properties of thiazoles enhance their absorption and distribution in biological systems, making them effective therapeutic agents .

Case Studies and Experimental Data

A review of literature reveals several key studies that highlight the biological activity of this compound:

Synthetic Routes and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using 1,3-thiazole and ethylamine under acidic conditions. This compound serves as a versatile building block in organic synthesis and pharmaceutical development .

Métodos De Preparación

Thiazole Ring Formation via Cyclocondensation

The thiazole core is synthesized through cyclocondensation of α-bromoacyl intermediates with thiourea. For example:

- Reagents : α-Bromoacetophenone derivatives, thiourea, ethanol.

- Conditions : Stirring at 65–75°C for 2 hours, followed by basification with NaOH.

- Outcome : Yields 2-aminothiazoles (57% reported).

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Thiourea, ethanol, 65–75°C | 57% | |

| Bromination | Phenyltrimethylammonium tribromide, THF | 61% |

Functionalization of Thiazol-2-ylmethyl Amine

The aminomethyl group is introduced via nucleophilic substitution or reductive amination:

- Nucleophilic Substitution : Chloromethylthiazole reacts with ethylamine in ethanol under reflux.

- Reductive Amination : Thiazole-2-carbaldehyde and ethylamine are treated with NaBH₄ in methanol.

| Method | Reagents/Conditions | Key Intermediate | Source |

|---|---|---|---|

| Substitution | Ethylamine, ethanol, reflux | Chloromethylthiazole | |

| Reductive Amination | NaBH₄, methanol, rt | Thiazole-2-carbaldehyde |

Amine Protection/Deprotection Strategy

BOC protection ensures selective functionalization:

- Protection : Di-tert-butyl dicarbonate (DiBOC) in dichloromethane with triethylamine.

- Deprotection : Trifluoroacetic acid (TFA) or HCl in methanol.

| Step | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| BOC Protection | DiBOC, TEA, CH₂Cl₂, 25–30°C | Stable intermediate | |

| HCl Salt Formation | Conc. HCl, methanol | Hydrochloride isolation |

Final Hydrochloride Salt Isolation

Acidification with HCl in methanol yields the target compound:

- Procedure : The free base is dissolved in methanol, treated with HCl gas, and crystallized.

- Purity : >95% by ¹H-NMR and LCMS.

Key Research Findings

- Optimized Yield : Protection/deprotection methods () achieve higher yields (60–70%) compared to direct substitution.

- Challenges : Chloromethylthiazole intermediates require anhydrous conditions to avoid hydrolysis.

- Scalability : Cyclocondensation () is preferred for large-scale synthesis due to reagent availability.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimized Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/Acetic Acid (3:1) | Maximizes cyclization | |

| Reaction Time | 5 hours reflux | Balances completion vs. degradation | |

| Purification | Recrystallization (DMF/AcOH) | Reduces sodium acetate residue |

Q. Table 2. Analytical Techniques for Stability Assessment

| Technique | Application | Critical Observations | Reference |

|---|---|---|---|

| TGA | Moisture content analysis | Weight loss >2% indicates hygroscopicity | |

| HPLC-MS | Degradation product identification | Detects hydrolyzed amine/thiazole fragments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.